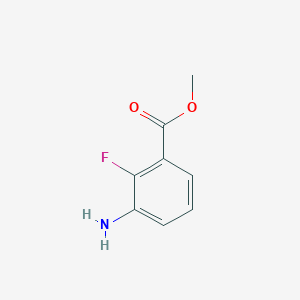

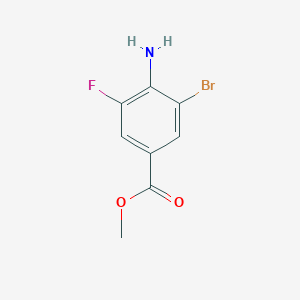

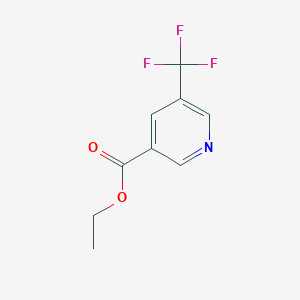

Ethyl 5-(trifluoromethyl)nicotinate

Übersicht

Beschreibung

Physical And Chemical Properties Analysis

Ethyl 5-(trifluoromethyl)nicotinate is a colorless, odorless, and crystalline powder. It is soluble in most organic solvents. It has a high melting point and is stable under various conditions.

Wissenschaftliche Forschungsanwendungen

Nicotinic Acid and Health

Research has explored the therapeutic applications and safety of nicotinic acid, a related compound. A study by Knip et al. (2000) focused on the safety of high-dose nicotinamide, an amide derivative of nicotinic acid, highlighting its potential in preventing Type I diabetes mellitus. The study concluded that while nicotinamide has a wide therapeutic index, high doses could lead to reversible hepatotoxicity, emphasizing the need for caution and supervision in its use (Knip et al., 2000). Digby et al. (2009) reviewed the potential of nicotinic acid in treating atherosclerosis, discussing its impact on lipoprotein profiles and emerging evidence of its anti-inflammatory effects (Digby, Lee, & Choudhury, 2009).

Ethylene-Related Studies

Several studies have delved into the use and effects of ethylene and its derivatives in various applications. Watkins (2006) discussed the role of 1-methylcyclopropene (1-MCP) in inhibiting ethylene perception in fruits and vegetables, shedding light on its impact on ripening and senescence processes (Watkins, 2006). Additionally, Mendes et al. (2007) reviewed the use of ethylene oxide (EO) in sterilizing medical devices, highlighting its increasing importance in the development and sterilization of new medical devices (Mendes, Brandão, & Silva, 2007).

Photoreactive Studies

Vodovozova (2007) provided insights into photoaffinity labeling, discussing its applications in structural biology and comparing widely used photoreactive groups such as arylazide, benzophenone, and 3-(trifluoromethyl)-3-phenyldiazirine. This review highlighted the significance of photoaffinity labeling in understanding biological systems' organization (Vodovozova, 2007).

Biomass Conversion and Recycling

Chernyshev, Kravchenko, and Ananikov (2017) discussed the potential of 5-hydroxymethylfurfural (HMF), derived from plant biomass, in replacing non-renewable hydrocarbon sources for the chemical industry. The review covered the synthesis of HMF and its applications in producing various materials and fuels (Chernyshev, Kravchenko, & Ananikov, 2017). Karayannidis and Achilias (2007) explored the chemical recycling of poly(ethylene terephthalate) (PET), emphasizing the recovery of pure monomers and the production of value-added materials through processes like glycolysis and hydrolysis (Karayannidis & Achilias, 2007).

Safety And Hazards

The safety data sheet for a related compound, Ethyl nicotinate, suggests that it may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Eigenschaften

IUPAC Name |

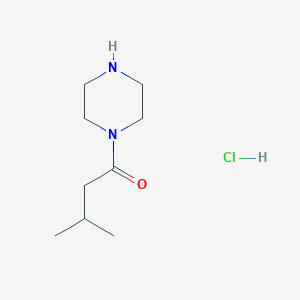

ethyl 5-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-3-7(5-13-4-6)9(10,11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXCJFXCMQNOMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673283 | |

| Record name | Ethyl 5-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(trifluoromethyl)nicotinate | |

CAS RN |

1060794-89-9 | |

| Record name | Ethyl 5-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1391418.png)

![(R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B1391419.png)